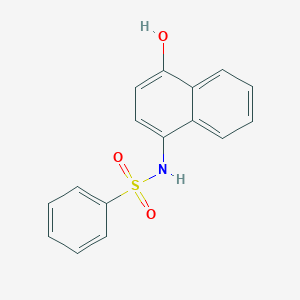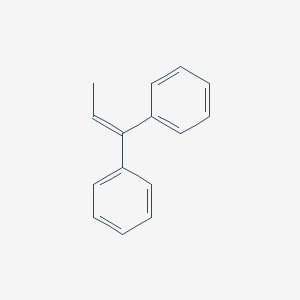
1,1-Diphenyl-1-propen
Übersicht
Beschreibung
1-Methyl-2,2-diphenylethylene, also known as 1-Methyl-2,2-diphenylethylene, is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-2,2-diphenylethylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42487. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-2,2-diphenylethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2,2-diphenylethylene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymersynthese
1,1-Diphenyl-1-propen, auch bekannt als 1-Methyl-2,2-diphenylethen, wird bei der Synthese von Blockcopolymeren verwendet. Diese Copolymere finden aufgrund ihrer einzigartigen Eigenschaften wie Phasentrennung und Selbstassemblierung Anwendung in verschiedenen Bereichen wie Materialwissenschaften und -technik .
Kohlenstoffproduktdetektion
Diese Verbindung ist nützlich für die Detektion von Struktureigenschaften von Produkten, die aus Kohle gewonnen werden, was für die Kohleindustrie und die Umweltüberwachung von Bedeutung ist .
Thermophysikalische Eigenschaftsdaten
Die NIST ThermoData Engine bietet Zugriff auf kritisch bewertete thermodynamische Eigenschaftsdaten für reine Verbindungen wie this compound. Diese Daten sind für die Forschung in Thermodynamik und physikalischer Chemie unerlässlich .
Arzneimittelentwicklung
In der medizinischen Chemie wurde this compound als potenzielles Gerüst für die Entwicklung neuartiger dualer COX-2/5-LOX-Inhibitoren identifiziert, die zu neuen Behandlungen für entzündungsbedingte Erkrankungen führen könnten .
Antidiabetische Forschung
Natürliche Produkt-Chalcon-basierte PTP-1B-Inhibitoren, die von 1,3-Diphenyl-2-Propen-1-on abgeleitet sind, zeigen vielversprechende Ergebnisse als antidiabetische Moleküle. Sie bedürfen jedoch weiterer klinischer Erforschung, um geeignete Formulierungen zu entwickeln .
Wirkmechanismus
Mode of Action
It’s worth noting that compounds with similar structures, such as stilbenes and chalcones, have been found to interact with proteins like protein tyrosine phosphatase 1b (ptp-1b) . This interaction can potentially influence insulin signaling, but it’s unclear if Prop-1-ene-1,1-diyldibenzene shares this mechanism.
Biochemical Pathways
Similar compounds have been shown to impact pathways related to insulin signaling .
Eigenschaften
IUPAC Name |
1-phenylprop-1-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVBUUNCHXRYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285618 | |
| Record name | 1,1-Diphenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778-66-5 | |
| Record name | 1,1-Diphenyl-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diphenylpropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diphenylpropene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Diphenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,1-Diphenyl-1-propene characterized using spectroscopic methods?
A1: Raman and infrared (IR) spectroscopy prove effective in characterizing 1,1-Diphenyl-1-propene and its derivatives. Specifically, Raman spectroscopy effectively identifies the saturated carbon-germanium (Ge-C) bond and Ge-Ph vibrational modes present in these compounds. A strong vibration band observed near 1000 cm-1 in the Raman spectra is attributed to the Ge-Ph stretching mode [].
Q2: Can 1,1-Diphenyl-1-propene be found in natural sources?
A3: Yes, 1,1-Diphenyl-1-propene has been identified as a constituent of the essential oil extracted from Guizhou flat green tea. While present at a lower relative content (2.95%), it contributes to the complex aroma profile of the tea [].
Q3: Has 1,1-Diphenyl-1-propene been utilized in the synthesis of other compounds?
A4: Yes, 1,1-Diphenyl-1-propene arises as a product in reactions involving carbenerhodium(I) complexes. For instance, treating trans-[RhCl(CPh2)(PiPr3)2] with ethene yields 1,1-Diphenyl-1-propene, alongside 3,3-diphenyl-1-propene []. This highlights the potential of 1,1-Diphenyl-1-propene as a building block in organometallic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B184076.png)
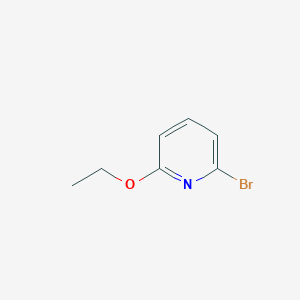
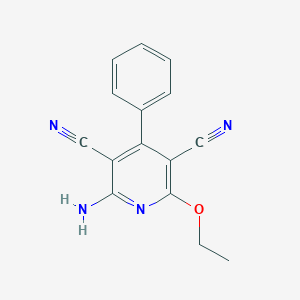
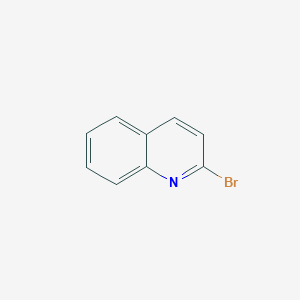
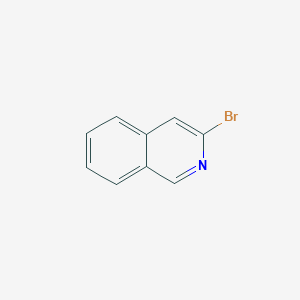
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
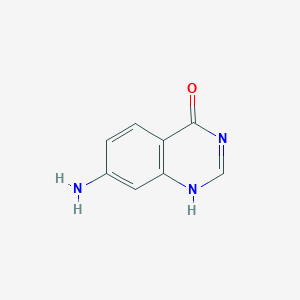
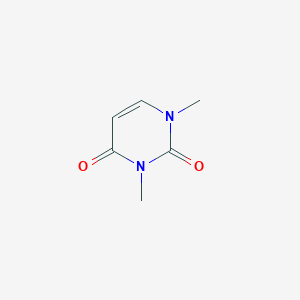
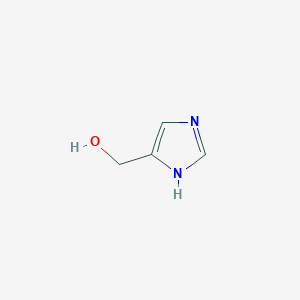

![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
